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Wheat Germ Agglutinin (WGA) Staining Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Quinax

CAS No.: 3863-80-7

Cat. No.: S539352

WGA is a lectin that binds to N-acetylglucosamine and sialic acid residues on glycoproteins and glycolipids,

making it excellent for visualizing the cell membrane and other glycoprotein-rich structures [1].

Essential Reagents

Component Function & Specification

WGA The primary lectin, binds to sialic acid and N-acetylglucosamine. Working
concentration: 1-50 pg/mL [1].

Fixative Stabilizes cellular structures. Common choice: 4% Paraformaldehyde
(PFA) in PBS [1].

Buffer (PBS) Used for washing and as a solvent to maintain pH [1].

Permeabilization Agent Allows WGA to access intracellular structures (if required). Common
choice: 0.1% Triton X-100 [1].

Fluorophore-Conjugated Provides the fluorescent signal for detection under a microscope [1].
WGA

Step-by-Step Procedure [1]
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e Sample Preparation: Culture cells on an appropriate surface (e.g., coverslip or dish). Rinse with
PBS to remove culture medium.

e Fixation: Incubate cells with 4% PFA for 20 minutes at room temperature.

¢ Washing: Rinse the sample three times with PBS to remove residual fixative.

¢ Permeabilization (Optional): If intracellular staining is needed, incubate with a buffer containing
0.1% Triton X-100 for an appropriate duration.

e Staining: Apply the fluorophore-conjugated WGA solution (diluted in PBS to the working
concentration) to the sample. Incubate in the dark for the time specified by the manufacturer (typically
30 minutes to 1 hour).

e Washing: Perform multiple washes with PBS to remove any unbound WGA and reduce background
signal.

e Mounting: Apply an antifade mounting medium to the sample and place a coverslip. Seal the edges if
necessary.

¢ Imaging: Store samples in the dark at 4°C and image using a fluorescence microscope with the
appropriate filter set.

The workflow for this protocol can be visualized as follows:
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WGA Staining Workflow
Sample Preparation
(Rinse with PBS)
Fixation
(4% PFA, 20 min)

Wash
(3x with PBS)

Permeabilization
(Optional, 0.1% Triton X-100)

Wash
(Remove unbound WGA)

Mounting
(Antifade medium)
Imaging
(Fluorescence Microscope)

Click to download full resolution via product page

This diagram outlines the key steps in the WGA staining protocol, highlighting the optional permeabilization

and core staining steps.
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Immunofluorescence (IF) Staining Protocol

Immunofluorescence uses the specificity of antibodies to target a protein of interest, allowing for highly

precise localization. This is a robust, widely-used protocol in cell biology [2].

Key Reagents for IF

Component Function & Specification

Primary Antibody Binds specifically to the target antigen. Requires optimization of concentration

2].

Secondary Antibody  Binds to the primary antibody and is conjugated to a fluorophore. Typical
working concentration: 1 pg/mL [2].

Fixative 4% PFA (common) or cold Methanol. Choice depends on the target antigen [2].
Blocking Buffer Reduces non-specific binding (e.g., PBS with 2% fish gelatin) [2].
Permeabilization Included in the blocking buffer (e.g., 0.1% Triton X-100) for intracellular targets
Agent [2].

Mounting Medium Antifade medium, often with DAPI for nuclear counterstaining [2].

Step-by-Step Procedure [2]

¢ Rinse & Fix: Rinse cells with PBS, then fix with 4% PFA for 20 minutes at room temperature.
Methanol fixation (-20°C, 5-10 mins) is an alternative for some targets.

e Wash: Rinse three times with PBS.

¢ Block & Permeabilize: Incubate cells in blocking/permeabilization buffer (e.g., PBS with 2% fish
gelatin and 0.1% Triton X-100) for 30 minutes.

e Primary Antibody: Apply the primary antibody diluted in fresh blocking buffer. Incubate for 1-2 hours
at room temperature or, optimally, overnight at 4°C.

¢ Wash: Rinse twice with PBS, then wash 3 times for 5 minutes each with PBS.

e Secondary Antibody: Apply the fluorophore-conjugated secondary antibody (e.g., at 1 pg/mL in
blocking buffer). Incubate for 30 minutes to 2 hours in the dark.
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e Wash: Repeat the washing procedure as in step 5.
¢ Mount & Image: Mount samples in an antifade medium, often containing DAPI. Seal coverslips and
store in the dark at 4°C until imaging.

The integrated workflow for a complete IF experiment is shown below:
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Immunofluorescence Staining Workflow

Rinse Cells
(PBS or HBSS)
Fix Cells
(4% PFA, 20 min)
Wash
(3x with PBS)

Block & Permeabilize
(30 min)

Wash
(3x5 min with PBS)

Wash
(3x5 min with PBS)

Mount
(Antifade medium + DAPI)
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This diagram illustrates the sequential steps in an indirect immunofluorescence protocol, highlighting the

key stages of blocking, antibody incubation, and washing.

Conclusion

While Quinax is not used for staining, the WGA and Immunofluorescence protocols provided are powerful
and reliable methods for visualizing cellular and sub-cellular structures. The key to success with either
method lies in careful optimization of critical steps, particularly fixation and reagent concentrations, for your

specific experimental system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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